6-bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Description
6-Bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound features a bromine atom at the 6th position, an ethoxyphenyl group at the 4th position, and a dihydrobenzoquinolinone core. Quinolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Properties
IUPAC Name |
6-bromo-4-(3-ethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2/c1-2-25-14-7-5-6-13(10-14)17-12-20(24)23-21-16-9-4-3-8-15(16)19(22)11-18(17)21/h3-11,17H,2,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFORODGXUONJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxybenzaldehyde and 6-bromo-2-nitrobenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 3-ethoxybenzaldehyde and 6-bromo-2-nitrobenzaldehyde in the presence of a base like sodium hydroxide to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions, often using sulfuric acid, to form the quinolinone core.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Final Cyclization: The final step involves intramolecular cyclization to form the dihydrobenzoquinolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can modify the quinolinone core or the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized quinolinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinolinone derivatives with various functional groups.
Scientific Research Applications
6-Bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinolin-2(1H)-one: Lacks the ethoxyphenyl group but shares the quinolinone core.
4-(3-Ethoxyphenyl)quinolin-2(1H)-one: Lacks the bromine substituent but has the ethoxyphenyl group.
3,4-Dihydrobenzo[h]quinolin-2(1H)-one: Lacks both the bromine and ethoxyphenyl substituents.
Uniqueness
6-Bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to the presence of both the bromine and ethoxyphenyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent or as a precursor in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
